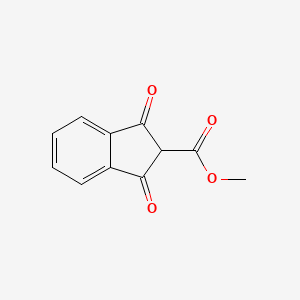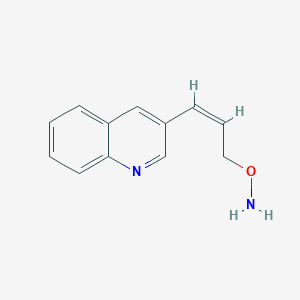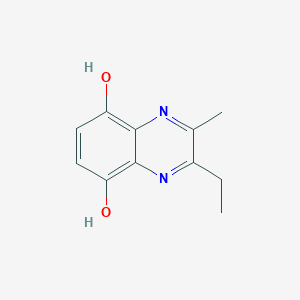
2-Ethyl-3-methylquinoxaline-5,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylquinoxaline-5,8-diol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The compound’s structure consists of a quinoxaline core with ethyl and methyl substituents at the 2 and 3 positions, respectively, and hydroxyl groups at the 5 and 8 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-nitroaniline with vicinal diols via a transfer hydrogenative condensation process . This reaction can be catalyzed by various agents, including ruthenium and iron catalysts .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using renewable reactants and environmentally benign catalysts, are often employed .
化学反応の分析
Types of Reactions: 2-Ethyl-3-methylquinoxaline-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted quinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .
科学的研究の応用
2-Ethyl-3-methylquinoxaline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, luminescent materials, and semiconductors.
作用機序
The mechanism of action of 2-Ethyl-3-methylquinoxaline-5,8-diol involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits tyrosine kinases and C-MET kinases, induces apoptosis, and inhibits tubulin polymerization.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Phthalazine: Shares the quinoxaline core but differs in substituent positions.
Uniqueness: 2-Ethyl-3-methylquinoxaline-5,8-diol is unique due to its specific substituents and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
特性
CAS番号 |
500562-90-3 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-ethyl-3-methylquinoxaline-5,8-diol |
InChI |
InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3 |
InChIキー |
FLWRSLKVPNXQCG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC(=C2N=C1C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





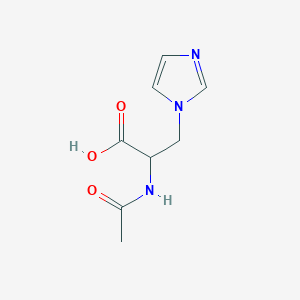
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)

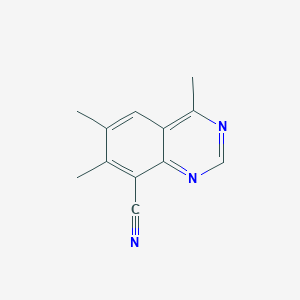
![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
